molecular formula C21H22N6O3S B3304691 4-(2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzamide CAS No. 921858-87-9

4-(2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzamide

Cat. No.: B3304691
CAS No.: 921858-87-9
M. Wt: 438.5 g/mol
InChI Key: FPCIJZQODOOWFK-UHFFFAOYSA-N
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Description

4-(2-{[7-(4-Ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzamide is a heterocyclic compound featuring a fused imidazo[2,1-c][1,2,4]triazole core. The structure incorporates a 4-ethoxyphenyl substituent at position 7 of the tricyclic system, a sulfanyl acetamido linker, and a terminal benzamide group.

Synthesis of such compounds typically involves alkylation or coupling reactions. For instance, similar derivatives are synthesized by reacting triazole-thiol intermediates with halogenated acetamides in the presence of a base (e.g., K₂CO₃) under reflux conditions (). The benzamide group is likely introduced via amidation of a precursor ester, as seen in related compounds ().

Key structural features influencing its activity include:

  • Imidazo-triazole core: Provides rigidity and π-π stacking interactions.
  • 4-Ethoxyphenyl group: Enhances lipophilicity and modulates electronic effects.
  • Sulfanyl acetamido linker: Improves metabolic stability and bioavailability.
  • Benzamide terminus: Facilitates hydrogen bonding with biological targets.

Properties

IUPAC Name

4-[[2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O3S/c1-2-30-17-9-7-16(8-10-17)26-11-12-27-20(26)24-25-21(27)31-13-18(28)23-15-5-3-14(4-6-15)19(22)29/h3-10H,2,11-13H2,1H3,(H2,22,29)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCIJZQODOOWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzamide typically involves multiple steps, including the formation of the imidazo[2,1-c][1,2,4]triazole core and subsequent functionalization. One common method involves the reaction of 4-ethoxyphenylhydrazine with a suitable aldehyde to form the hydrazone intermediate, which is then cyclized to form the imidazo[2,1-c][1,2,4]triazole ring. The sulfanyl group is introduced through a nucleophilic substitution reaction, and the final acetamido and benzamide groups are added through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Scale-up processes often require the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazo[2,1-c][1,2,4]triazole ring can be reduced under specific conditions.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazo[2,1-c][1,2,4]triazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 4-(2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The imidazo[2,1-c][1,2,4]triazole core is known to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Heterocyclic Cores

A. Imidazo-Triazole vs. Thiadiazole Derivatives Compounds like N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide () replace the imidazo-triazole with a thiadiazole ring. For example, thiadiazole derivatives exhibit IR peaks at 1606 cm⁻¹ (C=O) and 1227–1209 cm⁻¹ (C–O–C) (), whereas imidazo-triazoles show stronger C=N stretches near 1545 cm⁻¹ ().

B. Triazole-Sulfanyl Acetamides
2-[4-Benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide () shares the triazole-sulfanyl acetamido motif but lacks the fused imidazo ring. The benzyl and furyl substituents in reduce steric hindrance compared to the ethoxyphenyl group in the target compound, which may affect target selectivity.

Substituent Effects

A. Ethoxyphenyl vs. Chlorophenyl/Methoxyphenyl The 4-ethoxyphenyl group in the target compound contrasts with the 4-chlorophenyl group in 2-[4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-[1,2,4]triazol-3-ylsulfanyl]acetamide (). The electron-donating ethoxy group enhances solubility, while the chloro substituent increases electronegativity, favoring hydrophobic interactions.

B. Benzamide vs. Ester/Sulfonamide Termini Replacing the benzamide with an ethyl ester () or sulfonamide () alters pharmacokinetics. Sulfonamides (e.g., 4-[2-Imino-5-(1-((4-nitrobenzylidene)hydrazineyli-dene)ethyl)-1,3,4-thiadiazol-3(2H)-yl]benzenesulfonamide in ) exhibit stronger acidity (pKa ~1–2) due to the sulfonyl group, whereas benzamides are less acidic (pKa ~10–12).

Table 1: Comparative Physical and Spectral Properties

Compound Class Core Structure Key Substituents IR Peaks (cm⁻¹) Melting Point (°C) Reference
Imidazo-Triazole-Benzamide Imidazo[2,1-c][1,2,4]triazole 4-Ethoxyphenyl, Benzamide 1663 (C=O), 1545 (C=N) Not reported
Thiadiazole-Benzamide [1,3,4]-Thiadiazole Isoxazolyl, Phenyl 1606 (C=O), 1227 (C–O) 160–290
Triazole-Sulfonamide [1,3,4]-Thiadiazole Nitrobenzylidene 1611–1719 (C=O) 200–210
Triazole-Ester [1,2,4]-Triazole 4-Ethoxyphenyl, Ester 1711 (C=O), 694 (C–S) 251–252

Biological Activity

The compound 4-(2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzamide is a synthetic organic molecule characterized by its complex structure comprising an imidazo-triazole core and a benzamide moiety. This combination suggests potential biological activities, particularly in the fields of oncology and infectious disease treatment.

Structural Characteristics

The molecular formula of this compound is C20H20N6O3SC_{20}H_{20}N_{6}O_{3}S, with a molecular weight of approximately 424.5 g/mol. The presence of functional groups such as sulfanyl and acetamido enhances its chemical diversity and potential pharmacological properties.

Biological Activity Overview

Preliminary studies indicate that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. Notably, the imidazo-triazole framework is often associated with antitumor activity due to its ability to interact with biological targets involved in cell growth and proliferation.

Cytotoxicity Studies

Research has shown that derivatives of imidazo-triazole compounds can inhibit cell proliferation in several cancer types. For instance:

  • Colon Cancer (HCT116) : GI50 values ranging from 0.74 to 10 μg/mL.
  • Lung Cancer (H460) : Similar cytotoxic profiles observed.
  • Breast Cancer (MCF-7) : Effective inhibition noted.

The biological activity of This compound may involve multiple mechanisms:

  • Inhibition of Enzyme Activity : Compounds containing triazole rings have been reported to inhibit various enzymes critical for cancer cell survival.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells.
  • Antimicrobial Properties : The imidazole derivatives have shown promise as antibacterial agents against strains like Staphylococcus aureus and E. coli.

Data Summary Table

Compound NameStructural FeaturesBiological Activity
4-(4-Ethoxyphenyl)-5H-imidazo[2,1-c][1,2,4]triazoleImidazo-triazole core with ethoxy substitutionAnticancer activity
7-(4-Chloro-phenyl)-imidazo[2,1-c][1,2,4]triazoleImidazo-triazole coreCytotoxic properties
5-Methylthio-1H-imidazo[4,5-b]pyridineImidazole derivativeAntimicrobial activity

Case Study 1: Anticancer Activity

A study evaluated the anticancer efficacy of a related compound in vitro against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability with IC50 values significantly lower than those of standard chemotherapeutics.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related imidazole derivatives showed promising results against drug-resistant bacteria. The compounds demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzamide
Reactant of Route 2
4-(2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzamide

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